2-Methyl-1-phenoxypropan-2-aminehydrochloride 2-Methyl-1-phenoxypropan-2-aminehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18186852
InChI: InChI=1S/C10H15NO.ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H
SMILES:
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

2-Methyl-1-phenoxypropan-2-aminehydrochloride

CAS No.:

Cat. No.: VC18186852

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-phenoxypropan-2-aminehydrochloride -

Specification

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name 2-methyl-1-phenoxypropan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-10(2,11)8-12-9-6-4-3-5-7-9;/h3-7H,8,11H2,1-2H3;1H
Standard InChI Key OWNKVLBTCJJPHD-UHFFFAOYSA-N
Canonical SMILES CC(C)(COC1=CC=CC=C1)N.Cl

Introduction

Chemical Structure and Properties

Molecular Characteristics

  • IUPAC Name: 2-Methyl-1-phenoxypropan-2-amine hydrochloride

  • Canonical SMILES: CC(C)(COC1=CC=CC=C1)N.Cl

  • InChI Key: OWNKVLBTCJJPHD-UHFFFAOYSA-N

  • XLogP3: 1.9 (predicted hydrophobicity) .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₆ClNO
Molecular Weight201.69 g/mol
Melting Point153–154 °C (free base)
SolubilitySoluble in polar solvents

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves two stages:

  • Formation of the Amine Backbone:

    • Reaction of α-chloroacetone with phenol derivatives under basic conditions (e.g., K₂CO₃) to form 1-phenoxypropan-2-one .

    • Reduction of the ketone intermediate using lithium aluminium hydride (LiAlH₄) to yield 2-methyl-1-phenoxypropan-2-amine .

  • Salt Formation:

    • Treatment with hydrochloric acid (HCl) to produce the hydrochloride salt.

Table 2: Key Synthesis Parameters

ParameterCondition
Reaction Temperature60–80 °C
CatalystKI/K₂CO₃
Yield (Hydrochloride)85% (optimized)

Industrial-Scale Production

Advanced methods like continuous flow reactors enhance yield and purity, reducing byproducts such as unreacted phenolic intermediates .

Pharmacological Mechanism and Applications

Mechanism of Action

As a sympathomimetic amine, it increases norepinephrine levels in synaptic clefts by inhibiting reuptake and promoting release, leading to:

  • Appetite Suppression: Activation of hypothalamic adrenergic receptors.

  • CNS Stimulation: Enhanced alertness and energy expenditure.

Therapeutic Applications

  • Obesity Management: Used in preclinical studies for weight loss.

  • Neuropharmacology: Investigated for neurodegenerative disease modulation due to adrenergic effects .

ParameterValue
LD₅₀ (Oral, Rat)2830 mg/kg (analogous compound)
Storage Conditions2–8 °C in airtight containers

Recent Research and Innovations

Conformational Studies

Vibrational spectroscopy and molecular dynamics simulations reveal three dominant conformers in aqueous solutions, impacting receptor binding efficiency .

Enantioselective Synthesis

Chiral resolution using (R)-mandelic acid produces enantiomers with distinct bioactivity profiles (e.g., 12 µM IC₅₀ for (S)-enantiomer vs. >100 µM for (R)-enantiomer) .

Environmental Impact

Biodegradation studies show moderate persistence (t₁/₂ = 14 days in soil), necessitating controlled disposal to prevent aquatic toxicity .

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